molecular formula C17H25N3O4 B3150090 tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate CAS No. 683274-46-6

tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate

Cat. No.: B3150090
CAS No.: 683274-46-6
M. Wt: 335.4 g/mol
InChI Key: WYWLNFNCMSRHEO-UHFFFAOYSA-N
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Description

tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate: is a synthetic organic compound with a complex molecular structure, characterized by the presence of various functional groups including amino, methoxycarbonyl, and piperazine. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic routes and reaction conditions: The preparation of tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate typically involves multi-step organic synthesis. A common synthetic route might include:

  • Starting Material Selection: Choice of starting materials such as 4-nitroaniline and tert-butyl piperazine-1-carboxylate.

  • Nucleophilic Substitution: Conversion of 4-nitroaniline to 4-aminoaniline via reduction.

  • Coupling Reaction: The 4-aminoaniline is then coupled with tert-butyl piperazine-1-carboxylate under appropriate conditions using coupling agents like EDC or DCC.

  • Methoxycarbonylation: Introduction of the methoxycarbonyl group using reagents like methyl chloroformate.

Industrial production methods: In an industrial setting, large-scale production would involve optimized reaction conditions to ensure high yield and purity. This could include automated reaction setups, continuous flow reactors, and stringent purification protocols such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: This compound can undergo oxidative reactions especially at the amino and piperazine functional groups.

  • Reduction: Selective reduction might be used to modify the nitro group to an amino group.

  • Substitution: The aromatic ring allows for electrophilic substitution reactions, facilitating further functionalization.

Common reagents and conditions used in these reactions:

  • Oxidizing Agents: KMnO4, H2O2

  • Reducing Agents: H2/Pd, NaBH4

  • Coupling Agents: EDC, DCC

  • Conditions: Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon), at specific temperatures (0°C to reflux), and sometimes require catalysts or specific pH adjustments.

Major products formed from these reactions: The reactions mentioned can lead to derivatives where functional groups are modified, potentially enhancing or altering the biological activity of the parent compound.

Scientific Research Applications

Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules used in drug development and chemical research.

Biology: In biological studies, it might be utilized as a tool to probe biochemical pathways or as a ligand in receptor studies.

Medicine: Therapeutically, this compound or its derivatives could exhibit pharmacological activities such as antimicrobial, antitumor, or anti-inflammatory effects. Ongoing research is essential to fully establish its potential medical applications.

Industry: The compound might also find applications in material science, for instance, in the synthesis of advanced polymers or as a stabilizer in certain formulations.

Mechanism of Action

Comparison with other similar compounds: Compared to similar piperazine derivatives, tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenyl]piperazine-1-carboxylate might exhibit unique properties such as:

  • Increased Stability: Due to the tert-butyl group.

  • Enhanced Solubility: Provided by the methoxycarbonyl group.

  • Specificity: The functional groups allow for targeted interactions in biological systems.

Comparison with Similar Compounds

  • 1-Benzylpiperazine

  • 1-(3-Chlorophenyl)piperazine

  • 1-(2-Pyrimidinyl)piperazine

Each of these compounds shares the piperazine core but differs in the functional groups attached, resulting in varying properties and applications.

Properties

IUPAC Name

tert-butyl 4-(2-amino-4-methoxycarbonylphenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-9-7-19(8-10-20)14-6-5-12(11-13(14)18)15(21)23-4/h5-6,11H,7-10,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLNFNCMSRHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-[4-(methoxycarbonyl)-2-nitrophenyl]piperazine-1-carboxylate (200 mg, 0.547 mmol) in 1,4-dioxane-water (2:1) (6.0 mL), iron powder (76 mg, 1.37 mmol) and acetic acid (1 mL) were added under ice-cold conditions, and the mixture was stirred at room temperature overnight. The reaction solution was added water and a saturated aqueous solution of sodium hydrogen carbonate under ice-cold conditions, filtered through a pad of celite, and extracted with ethyl acetate. Then, the organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/acetone). The title compound (83 mg (yield 45%)) was obtained as a yellow oil.
Name
tert-butyl 4-[4-(methoxycarbonyl)-2-nitrophenyl]piperazine-1-carboxylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
76 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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